Valnemulin is a semi-synthetic antibiotic derivative of pleuromutilin, belonging to the pleuromutilin group of antibiotics. [] It is structurally similar to tiamulin, another pleuromutilin antibiotic. [] Valnemulin is known for its broad spectrum of activity against various bacteria, notably Brachyspira hyodysenteriae and Mycoplasma hyopneumoniae. [] It exhibits a high level of intracellular activity against Lawsonia intracellularis, the causative agent of porcine proliferative enteropathy (ileitis). []
a) Resistance monitoring: Continued surveillance of valnemulin susceptibility in target bacteria is crucial to ensure its long-term effectiveness. [, , , ] Understanding the mechanisms of resistance development and implementing strategies to mitigate resistance are essential.
b) New formulations: Further research on innovative formulations can enhance valnemulin solubility, stability, palatability, and bioavailability, leading to improved therapeutic outcomes and reduced administration frequency. [, , , ]
Valnemulin is derived from pleuromutilin, a natural antibiotic obtained from the fungus Pleurotus mutilus. It is classified as a veterinary antimicrobial agent and is particularly effective against respiratory pathogens in swine and poultry. The compound is also recognized for its potential applications in human medicine, especially in combating antibiotic-resistant bacterial strains.
The synthesis of valnemulin involves several steps, primarily starting from pleuromutilin. A notable method includes:
Valnemulin has a complex molecular structure characterized by its pleuromutilin backbone modified with various functional groups. Its molecular formula is , and it has a molar mass of approximately 373.47 g/mol. The structure includes:
The three-dimensional conformation of valnemulin plays a crucial role in its interaction with bacterial ribosomes .
Valnemulin participates in various chemical reactions, primarily involving its functional groups. Key reactions include:
These reactions are critical for both the synthesis and potential modifications of valnemulin for improved efficacy .
Valnemulin exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This action disrupts the translation process, leading to bacterial cell death. Key aspects of its mechanism include:
Valnemulin exhibits several notable physical and chemical properties:
Key data include:
Property | Value |
---|---|
Molecular Weight | 373.47 g/mol |
Melting Point | Approximately 150 °C |
pH Range | 3.0 - 6.0 |
Solubility | Soluble in water |
These properties are essential for determining the appropriate formulations for veterinary use .
Valnemulin's primary applications are in veterinary medicine, particularly for:
Research is ongoing into its potential use in human medicine due to its unique mechanism and effectiveness against resistant bacteria .
Valnemulin (Chemical Formula: C₃₁H₅₂N₂O₅S; Molecular Weight: 564.83 g/mol) is a semisynthetic antibiotic derived from the naturally occurring tricyclic diterpenoid pleuromutilin, isolated from the fungus Clitopilus passeckerianus (formerly Pleurotus mutilus) [2] [5]. Its structure comprises three distinct components:
The stereospecific configuration (3aS,4R,5S,6S,8R,9R,9aR,10R) is essential for antibacterial activity. X-ray crystallography confirms that the core interacts hydrophobically with domain V of the bacterial 23S rRNA, while the side chain extends into the peptidyl transferase center (PTC) [5] [9]. Table 1 summarizes key structural features.
Table 1: Atomic-Level Features of Valnemulin’s Structure
Structural Component | Chemical Attributes | Biological Role |
---|---|---|
Tricyclic core | 5-6-8 fused rings; C11/C14 hydroxyl groups | Binds 50S ribosomal subunit via van der Waals forces |
C14 side chain | Sulfanylacetate linker (-SCH₂COO-) | Positions terminal moiety in ribosomal P-site |
Terminal substituent | N-[(R)-1-(2-amino-3-methylbutanoyl)]-tert-butylamine | Enhances hydrogen bonding with nucleotide G2061 of rRNA |
Pleuromutilin biosynthesis begins with farnesyl pyrophosphate cyclization via the diterpene cyclase Ple3, forming premutilin through hydride shifts and ring rearrangements [2] [3]. Subsequent oxidation steps introduce hydroxyl groups at C11 and C3, followed by glycolic acid esterification at C14 to yield pleuromutilin [3] [5]. Valnemulin is synthesized semisynthetically via:
Recent advances include Aspergillus oryzae heterologous expression to increase pleuromutilin titers and engineered mutilin analogs with enhanced activity [2] [3].
Modifications to pleuromutilin’s C14 side chain dictate antibacterial potency and spectrum:
Quantitative SAR (QSAR) models demonstrate that electronegative groups at the terminal moiety increase potency against methicillin-resistant Staphylococcus aureus (MRSA). 3D-QSAR analyses (r² = 0.9836, q² = 0.7986) confirm that bulky hydrophobic groups diminish activity, while hydrogen-bond acceptors augment it [3] [7]. Table 2 compares key derivatives.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7